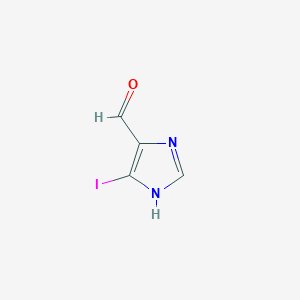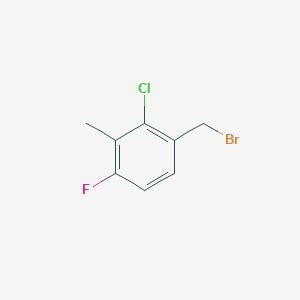
1,4,5,8-Tetraamino-2,7-bis(butylsulfanyl)anthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4,5,8-Tetraamino-2,7-bis(butylthio)anthracene-9,10-dione is a complex organic compound with a unique structure that includes multiple amino groups and butylthio substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,8-Tetraamino-2,7-bis(butylthio)anthracene-9,10-dione typically involves multiple steps, starting from anthracene derivatives. The process generally includes:
Nitration: Introduction of nitro groups to the anthracene core.
Reduction: Conversion of nitro groups to amino groups using reducing agents like tin(II) chloride or hydrogenation.
Thioetherification: Introduction of butylthio groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
1,4,5,8-Tetraamino-2,7-bis(butylthio)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups or other oxidation states.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The butylthio groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Tin(II) chloride, hydrogen gas with a catalyst.
Nucleophiles: Thiols, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various thioether derivatives.
科学的研究の応用
1,4,5,8-Tetraamino-2,7-bis(butylthio)anthracene-9,10-dione has several scientific research applications:
Materials Science: Used in the development of organic semiconductors and conductive polymers.
Chemistry: Serves as a building block for synthesizing more complex molecules.
Industry: May be used in the production of dyes and pigments.
作用機序
The mechanism of action of 1,4,5,8-Tetraamino-2,7-bis(butylthio)anthracene-9,10-dione involves its interaction with molecular targets through its amino and butylthio groups. These interactions can affect various biochemical pathways, depending on the specific application. For example, in materials science, the compound’s electronic properties are crucial, while in biology, its ability to bind to specific proteins or DNA may be of interest.
類似化合物との比較
Similar Compounds
1,4,5,8-Tetraaminoanthracene-9,10-dione: Lacks the butylthio groups, making it less hydrophobic.
2,7-Dibutylthioanthracene-9,10-dione: Lacks the amino groups, affecting its reactivity and applications.
Uniqueness
1,4,5,8-Tetraamino-2,7-bis(butylthio)anthracene-9,10-dione is unique due to the combination of amino and butylthio groups, which confer distinct electronic and chemical properties. This makes it versatile for various applications, from materials science to biology.
特性
CAS番号 |
88605-75-8 |
|---|---|
分子式 |
C22H28N4O2S2 |
分子量 |
444.6 g/mol |
IUPAC名 |
1,4,5,8-tetraamino-2,7-bis(butylsulfanyl)anthracene-9,10-dione |
InChI |
InChI=1S/C22H28N4O2S2/c1-3-5-7-29-13-9-11(23)15-17(19(13)25)22(28)18-16(21(15)27)12(24)10-14(20(18)26)30-8-6-4-2/h9-10H,3-8,23-26H2,1-2H3 |
InChIキー |
LXXHLKYSLSHOIA-UHFFFAOYSA-N |
正規SMILES |
CCCCSC1=C(C2=C(C(=C1)N)C(=O)C3=C(C2=O)C(=C(C=C3N)SCCCC)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Fluoro-2-(trifluoromethyl)oxazolo[5,4-b]pyridine](/img/structure/B13124317.png)
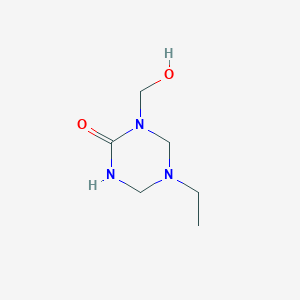
![1-[(4-Methoxyphenyl)methoxy]anthracene](/img/structure/B13124334.png)



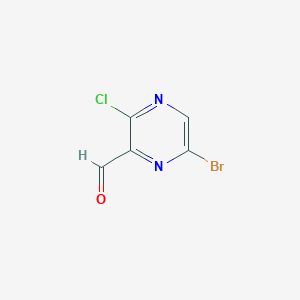
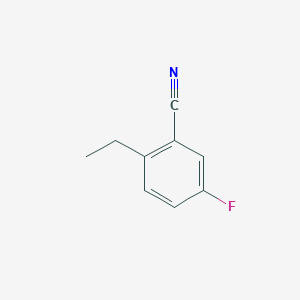

![N1-thieno[2,3-d]pyrimidin-4-yl-2-chloroethanohydrazide](/img/structure/B13124380.png)
